REACTION_CXSMILES
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[Cl:1][C:2]1[CH:7]=[CH:6][N:5]=[C:4]2[CH:8]=[CH:9][S:10][C:3]=12.C([Li])CCC.[C:16]([O:20][C:21](=[O:35])[N:22]([CH2:27][C:28]1[CH:29]=[N:30][C:31](Br)=[CH:32][CH:33]=1)[CH2:23][CH2:24][O:25][CH3:26])([CH3:19])([CH3:18])[CH3:17].C([O-])(O)=O.[Na+]>C1COCC1.[Cl-].[Zn+2].[Cl-].CCOC(C)=O>[C:16]([O:20][C:21](=[O:35])[N:22]([CH2:27][C:28]1[CH:29]=[N:30][C:31]([C:9]2[S:10][C:3]3[C:4](=[N:5][CH:6]=[CH:7][C:2]=3[Cl:1])[CH:8]=2)=[CH:32][CH:33]=1)[CH2:23][CH2:24][O:25][CH3:26])([CH3:19])([CH3:17])[CH3:18] |f:3.4,6.7.8|
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Name
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|
Quantity
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8.84 g
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Type
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reactant
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Smiles
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ClC1=C2C(=NC=C1)C=CS2
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Name
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|
Quantity
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20.86 mL
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Type
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reactant
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Smiles
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C(CCC)[Li]
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Name
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|
Quantity
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100 mL
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Type
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solvent
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Smiles
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C1CCOC1
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Name
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palladium tetrakistriphenylphosphine
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Quantity
|
1.004 g
|
Type
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reactant
|
Smiles
|
|
Name
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|
Quantity
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6 g
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Type
|
reactant
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Smiles
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C(C)(C)(C)OC(N(CCOC)CC=1C=NC(=CC1)Br)=O
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Name
|
|
Quantity
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25 mL
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Type
|
solvent
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Smiles
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C1CCOC1
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Name
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|
Quantity
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52.1 mL
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Type
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catalyst
|
Smiles
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[Cl-].[Zn+2].[Cl-]
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Control Type
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AMBIENT
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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WAIT
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Details
|
After 1 h
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Duration
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1 h
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Type
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TEMPERATURE
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Details
|
the mixture was heated
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Type
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TEMPERATURE
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Details
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to reflux for 1 h
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Duration
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1 h
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Type
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TEMPERATURE
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Details
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cooled to room temperature
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Type
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CUSTOM
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Details
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To the cooled reaction mixture
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Type
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CUSTOM
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Details
|
The organic layer was collected
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Type
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EXTRACTION
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Details
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the aqueous layer was extracted with EtOAc (3×100 mL)
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Type
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WASH
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Details
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The combined organic solutions were washed with brine
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried over anhydrous Na2SO4
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Type
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CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
The residue was purified by flash column chromatography (eluent hexane/EtOAc: 5/5, 3/7, 0/100)
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)OC(N(CCOC)CC=1C=NC(=CC1)C1=CC2=NC=CC(=C2S1)Cl)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5.41 g | |
YIELD: PERCENTYIELD | 72% | |
YIELD: CALCULATEDPERCENTYIELD | 71.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |